molecular formula C7H4N2O2S B13024246 7-Nitrothieno[3,2-b]pyridine

7-Nitrothieno[3,2-b]pyridine

Cat. No.: B13024246
M. Wt: 180.19 g/mol
InChI Key: ZUOMEEMWASXAMY-UHFFFAOYSA-N
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Description

7-Nitrothieno[3,2-b]pyridine (CAS 104273-28-1) is a high-value heterocyclic building block extensively used in advanced chemical synthesis for pharmaceutical and agrochemical research. Its molecular structure, which features a fused thiophene and pyridine ring system, is strategically functionalized with a nitro group. This electron-withdrawing nitro group makes the scaffold highly susceptible to further chemical transformations, most notably reduction to an amino group, which serves as a crucial intermediate for constructing more complex molecules via acylation, sulfonylation, or diazotization . This compound's primary research value lies in its role as a versatile precursor. The thieno[3,2-b]pyridine scaffold is an attractive pharmacophore in medicinal chemistry for developing targeted therapeutics . It has been identified as a key scaffold for creating highly selective inhibitors of underexplored protein kinases, which are key regulators in biological processes and promising targets for diseases like cancer . Furthermore, closely related thienopyridine derivatives have demonstrated significant potential in agrochemical research, serving as a novel fungicide lead scaffold against various plant-pathogenic fungi . The reactivity of this compound, particularly the versatility of its nitro group, provides researchers with extensive possibilities for synthesizing complex organic molecules for use in drug discovery and material science . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitrothieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-1-3-8-5-2-4-12-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOMEEMWASXAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Nitrothieno 3,2 B Pyridine and Its Derivatives

Direct Nitration Strategies

Direct nitration stands as a fundamental method for the introduction of a nitro group onto the thieno[3,2-b]pyridine (B153574) scaffold. This electrophilic substitution reaction is highly dependent on the reaction conditions and the inherent reactivity of the heterocyclic system.

Nitration of Thieno[3,2-b]pyridine Systems

The direct nitration of thieno[3,2-b]pyridine using a combination of nitric and sulfuric acids has been shown to yield the 3-nitro derivative in approximately 50% yield. researchgate.net This highlights the thiophene (B33073) ring as a primary site for electrophilic attack in the unsubstituted system. The reactivity of thieno[3,2-b]pyridine towards electrophilic substitution is a key factor, with the annelated pyrazine (B50134) ring in related systems strongly deactivating the thiophene ring. researchgate.net

The introduction of a nitro group is a significant modification, as it can enhance the biological activity of the resulting compound by altering its redox potential and interactions with biological macromolecules.

Regioselectivity and Reaction Conditions in Nitration Processes

The regiochemical outcome of the nitration of thieno[3,2-b]pyridine and its derivatives is highly sensitive to the reaction conditions and the presence of directing groups. For instance, the nitration of thieno[3,2-b]pyridine N-oxide results in the formation of a 3,7-dinitro derivative, accompanied by N-deoxygenation. researchgate.netresearchgate.net This indicates that the N-oxide group activates the pyridine (B92270) ring towards nitration.

In cases of substituted thieno[3,2-b]pyridines, the existing substituents play a crucial role in directing the incoming nitro group. For example, the presence of an electron-withdrawing group like a chloro group at the 7-position directs nitration to the adjacent C-6 position. Kinetic control, often achieved through low-temperature nitration (≤10°C), is essential to minimize the formation of competing isomers. The choice of nitrating agent, such as mixed nitric-sulfuric acid or acetyl nitrate, and the solvent system can also influence the regioselectivity and yield of the reaction.

Table 1: Regioselectivity in Nitration of Thieno[3,2-b]pyridine Systems

Starting Material Nitrating Agent Conditions Major Product(s) Reference(s)
Thieno[3,2-b]pyridine Nitric-sulfuric acids - 3-Nitrothieno[3,2-b]pyridine researchgate.net
Thieno[3,2-b]pyridine N-oxide Nitrating agent - 3,7-Dinitro-thieno[3,2-b]pyridine researchgate.netresearchgate.net
7-Nitrothieno[3,2-b]pyridine N-oxide Large excess of nitrating agent - 3,7-Dinitro-thieno[3,2-b]pyridine researchgate.net
3-Chlorothieno[3,2-b]pyridine (B2941796) Fuming HNO₃, H₂SO₄ 0–5°C 6-Nitro-3-chlorothieno[3,2-b]pyridine

Precursor-Based Synthetic Routes

To achieve specific substitution patterns that are not accessible through direct nitration, synthetic strategies often commence with pre-functionalized thieno[3,2-b]pyridine intermediates.

Derivatization from Thieno[3,2-b]pyridine N-Oxides

Thieno[3,2-b]pyridine can be oxidized to its N-oxide using reagents like m-chloroperoxybenzoic acid. researchgate.net The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and modifying its directing effect in electrophilic substitutions. semanticscholar.org Nitration of thieno[3,2-b]pyridine N-oxide leads to the formation of the 3,7-dinitro derivative, demonstrating the activating and directing influence of the N-oxide group. researchgate.netresearchgate.net If the starting material is this compound N-oxide, nitration with a large excess of the nitrating agent also yields the 3,7-dinitro product. researchgate.net The N-oxide can be used to introduce a variety of functional groups and can be readily deoxygenated under mild conditions when no longer needed. semanticscholar.org

Approaches from Halogenated Thieno[3,2-b]pyridine Intermediates

Halogenated thieno[3,2-b]pyridines serve as versatile precursors for the synthesis of nitro derivatives. A common strategy involves the sequential halogenation and nitration of the thieno[3,2-b]pyridine backbone. For example, 3-chlorothieno[3,2-b]pyridine can be nitrated at the 6-position, followed by chlorination at the 7-position to yield 7-chloro-6-nitro-3-chlorothieno[3,2-b]pyridine. The presence of a halogen, such as chlorine at position 7, deactivates the pyridine ring and directs the incoming nitro group to the adjacent C-6 position.

Furthermore, halogenated intermediates are amenable to cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of various aryl and heteroaryl groups. researchgate.netmdpi.com This provides a pathway to a diverse range of substituted thieno[3,2-b]pyridines that can be subsequently nitrated.

Table 2: Synthesis of Nitro-Thieno[3,2-b]pyridines from Halogenated Precursors

Halogenated Precursor Reaction Sequence Reagents Product Reference(s)

Advanced Synthetic Techniques

While direct nitration and precursor-based routes are conventional, the development of more advanced synthetic methods continues to expand the toolkit for accessing complex thieno[3,2-b]pyridine derivatives. These techniques often focus on improving efficiency, regioselectivity, and stereocontrol. adelaide.edu.au

Modern synthetic strategies may involve cascade reactions and multi-component reactions (MCRs) to construct the fused heterocyclic system in a more convergent manner. For instance, the synthesis of related thieno[2,3-c]pyridine (B153571) derivatives has utilized MCRs coupled with diazotization steps. Although not directly applied to this compound in the provided context, these methodologies highlight the potential for developing more sophisticated and efficient routes. The use of novel catalysts and microwave-assisted synthesis can also enhance reaction rates and yields.

Furthermore, flow chemistry techniques, such as the photo-flow synthesis of related thieno[3,2-c]pyridine (B143518) derivatives, offer advantages in terms of scalability and safety for reactions that are difficult to control in batch processes. rsc.org The development of such advanced techniques holds promise for the future synthesis of this compound and its analogues with greater precision and efficiency.

C-H Activation Strategies in Related Thienopyrimidine Systems

Direct carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical tool for functionalizing heteroaromatic compounds, bypassing the need for pre-functionalized starting materials. mdpi.comresearchgate.net This approach is particularly relevant for the synthesis of complex thienopyridine and thienopyrimidine derivatives. The primary challenge lies in controlling the regioselectivity, as these fused systems often possess multiple C-H bonds with similar reactivity. mdpi.com

Research into the palladium-catalyzed direct C-H arylation of the thiophene ring in thieno[3,2-b]pyridines, thieno[3,2-d]pyrimidines, and thieno[2,3-b]pyrazines has demonstrated that functionalization can be selectively directed to either the C2 or C3 position of the thiophene moiety. mdpi.comresearchgate.net For instance, studies have explored the direct arylation at the C3 position of 2-phenylthieno[3,2-b]pyridine. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature, is crucial for achieving high yields. mdpi.com

A key strategy involves a two-step, one-pot process where a nucleophilic aromatic substitution (SnAr) on the pyridine or pyrimidine (B1678525) ring is followed by a Pd-catalyzed direct C-H arylation on the thiophene ring. mdpi.comresearchgate.net This allows for the introduction of diversity at two different points of the scaffold. For example, after substituting the chlorine atom on 4-chlorothieno[3,2-d]pyrimidine (B95853) with various amines, the resulting compounds can undergo selective C-H activation at the C2 position. mdpi.com

Table 1: Optimization of Direct C-H Arylation at Position 3 of 2-phenylthieno[3,2-b]pyridine mdpi.com
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)NoneK₂CO₃ (2)Toluene1102045
Pd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃ (2)Toluene1102070
Pd(OAc)₂ (10)SPhos (20)K₂CO₃ (2)Toluene1102025
Pd(OAc)₂ (5)PCy₃·HBF₄ (10)Cs₂CO₃ (2)Toluene1102065

One-Pot Syntheses and Process Optimization

One-pot synthesis represents a significant advancement in process optimization, reducing reaction time, cost, and waste by combining multiple reaction steps in a single vessel without isolating intermediates. thieme-connect.comorganic-chemistry.org Several one-pot methodologies have been developed for the efficient construction of thienopyridine and thienopyrimidine skeletons.

One such method involves a palladium-catalyzed sequential coupling-imination-annulation reaction. organic-chemistry.orgthieme-connect.com This microwave-assisted process combines ortho-bromoarylaldehydes with terminal alkynes and ammonium (B1175870) acetate (B1210297) to generate a variety of substituted isoquinolines and thienopyridines in good yields. organic-chemistry.org The protocol is noted for its broad substrate scope, accommodating various functional groups. organic-chemistry.org

Another effective one-pot strategy utilizes phase-transfer catalysis (PTC) conditions. tandfonline.comnih.gov For example, new thienopyridines have been synthesized by reacting cyanoketene S,S-acetals with halo compounds under PTC conditions. tandfonline.com This approach has also been used to prepare polyfunctionally substituted thienopyridines from starting materials like malononitrile, PhNCS, and chloroacetonitrile (B46850) in a 1:1:1 molar ratio. nih.gov

Furthermore, versatile one-pot methods have been developed for creating functionalized thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related to thienopyridines. thieme-connect.com These protocols can significantly reduce the cost and time required for synthesis compared to traditional routes and are scalable to multigram quantities with good to excellent yields (66-99%). thieme-connect.com

Table 2: Examples of One-Pot Synthesis of Furo/Thienopyridines organic-chemistry.org
Aldehyde SubstrateAlkyne SubstrateProductYield (%)
3-Bromothiophene-2-carbaldehydePhenylacetylene4-Phenylthieno[2,3-c]pyridine85
3-Bromothiophene-2-carbaldehyde1-Hexyne4-Butylthieno[2,3-c]pyridine78
2-Bromofuran-3-carbaldehydePhenylacetylene4-Phenylfuro[3,2-c]pyridine82
3-Bromothiophene-4-carbaldehydePhenylacetylene7-Phenylthieno[3,4-c]pyridine75

Flow Chemistry Applications in Thienopyridine Synthesis

Flow chemistry, or continuous-flow synthesis, has become a transformative technology in both academic and industrial chemistry, offering significant advantages in reaction control, scalability, and safety over traditional batch processes. sioc-journal.cnvapourtec.com Its application to the synthesis of complex heterocyclic molecules like thienopyridines allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity.

A notable application is the development of a continuous flow photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-ones to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones. rsc.org This process uniquely utilizes ambient air as the oxidant and achieves full conversion without the need for chromatographic purification. The flow setup enabled the gram-scale synthesis of these compounds, a task that was challenging under batch conditions. This method demonstrates excellent functional group tolerance and allows for facile late-stage diversification of the thienopyridinone scaffold. rsc.org

The principles of flow chemistry can be extended to other critical steps in the synthesis of this compound. For example, nitration reactions are often highly exothermic and can be difficult to control in batch reactors. A flow reactor provides superior heat exchange and mixing, allowing for safer execution and potentially higher selectivity, which is critical when introducing a nitro group onto the thienopyridine core.

Table 3: Flow Photooxygenation of 7-aminothieno[3,2-c]pyridin-4(5H)-one Derivatives rsc.org
Substrate (Starting Material)ProductConversionScale
7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one7-Imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dioneFullGram-scale
7-Amino-2-(3-fluorophenyl)thieno[3,2-c]pyridin-4(5H)-one7-Imino-2-(3-fluorophenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dioneFullAnalog preparation
7-Amino-2-(4-methoxyphenyl)thieno[3,2-c]pyridin-4(5H)-one7-Imino-2-(4-methoxyphenyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dioneFullAnalog preparation

Chemical Reactivity and Transformation Studies of 7 Nitrothieno 3,2 B Pyridine

Electrophilic Aromatic Substitution Behavior

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.orgbyjus.com However, the reactivity of pyridine (B92270) and its derivatives towards electrophiles is significantly lower than that of benzene (B151609). This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. This deactivation is further intensified when an electron-withdrawing nitro group is also present. wikipedia.org

Comparative Reactivity with Deactivated Aromatics

The thieno[3,2-b]pyridine (B153574) ring system, in itself, is considered electron-deficient. The presence of a nitro group, a strong deactivating group, further reduces the electron density of the aromatic system, making electrophilic attack challenging. When compared to other deactivated aromatic systems, such as nitrobenzene, 7-nitrothieno[3,2-b]pyridine is expected to exhibit even lower reactivity towards electrophiles. This is because the pyridine nitrogen already reduces the ring's nucleophilicity, and the additional nitro group exacerbates this effect. wikipedia.org For instance, direct electrophilic substitution on pyridine itself is nearly impossible under standard conditions. wikipedia.org

Influence of the Nitro Group on Electrophilic Attack

The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. This deactivation occurs through both inductive and resonance effects, pulling electron density away from the ring and making it less attractive to incoming electrophiles. In the case of this compound, the nitro group at the 7-position, which is on the pyridine ring, strongly deactivates the entire fused ring system.

Nitration of thieno[3,2-b]pyridine N-oxide, for example, leads to the formation of a 3,7-dinitro derivative, indicating that under forcing conditions, electrophilic substitution can occur. researchgate.netresearchgate.net However, the presence of the N-oxide group can direct the incoming electrophile. researchgate.net Studies on related benzofuro[2,3-c]pyridines have shown that nitration occurs preferentially at specific positions on the benzene ring, and if those positions are blocked, substitution may occur at other sites. researchgate.net This suggests that the position of electrophilic attack on the thieno[3,2-b]pyridine nucleus is highly dependent on the existing substituents and reaction conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic systems, where a nucleophile displaces a leaving group. dalalinstitute.commasterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. pressbooks.pubnih.gov

Displacement Reactions Involving Halogen and Nitro Groups

The this compound scaffold is primed for nucleophilic aromatic substitution. The nitro group at position 7 makes the ring system highly electron-deficient, facilitating the attack of nucleophiles. This enhanced reactivity is particularly evident in derivatives like 7-chloro-6-nitrothieno[3,2-b]pyridine (B183685), where the chlorine atom can be readily displaced by various nucleophiles, such as amines and thiols. The strongly electron-withdrawing nitro group makes the compound more reactive towards nucleophilic aromatic substitution compared to analogues without the nitro group.

The displacement of a leaving group, such as a halogen, is a common transformation. For instance, in related thieno[3,2-b]pyridine systems, a chlorine atom can be substituted by various amines. researchgate.net This type of reaction is a cornerstone for building more complex molecules from the thienopyridine core.

Addition-Elimination Mechanisms in Pyridine Systems

The generally accepted mechanism for nucleophilic aromatic substitution on activated aromatic rings is the addition-elimination mechanism (SNAr). pressbooks.pubpearson.comrsc.org This two-step process involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. imperial.ac.uk The negative charge in this intermediate is delocalized, and this delocalization is significantly enhanced by the presence of electron-withdrawing groups like the nitro group. pressbooks.pubimperial.ac.ukpearson.com

In the context of pyridine systems, the nitrogen atom in the ring also plays a role in stabilizing the negatively charged intermediate. pearson.com In the second step of the mechanism, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub This mechanism is well-established for a variety of pyridine derivatives and is the operative pathway for the nucleophilic substitution reactions of this compound and its derivatives. pearson.comrsc.org

Oxidation and Reduction Reactions

The functional groups present on the this compound molecule, particularly the nitro group and the thiophene (B33073) sulfur, are susceptible to oxidation and reduction reactions.

The nitro group is readily reduced to an amino group using various reducing agents. A common method involves catalytic hydrogenation with hydrogen gas over a palladium catalyst (Pd/C). This transformation is a valuable synthetic tool, as the resulting amino group can be further functionalized.

The sulfur atom in the thiophene ring can be oxidized. For example, in the related thieno[2,3-b]pyridine (B153569) system, the sulfur can be oxidized to a sulfone (SO₂). acs.org While specific studies on the oxidation of this compound were not found, it is plausible that under appropriate conditions, the thiophene sulfur could be oxidized. However, the presence of the deactivating nitro group might influence the ease of this oxidation.

Conversely, the pyridine nitrogen can be oxidized to an N-oxide. chemtube3d.com Nitration of thieno[3,2-b]pyridine N-oxide has been reported, which suggests that the N-oxide of this compound could potentially be synthesized. researchgate.net

N-Oxidation Processes and Their Subsequent Reactivity

The nitrogen atom of the pyridine ring in thieno[3,2-b]pyridine derivatives can be oxidized to form the corresponding N-oxide. For instance, thieno[3,2-b]pyridine is oxidized to thieno[3,2-b]pyridine 4-oxide in an 83% yield using m-chloroperoxybenzoic acid. researchgate.net This N-oxide is a versatile intermediate for introducing substituents onto the pyridine ring. researchgate.net

Nitration of thieno[3,2-b]pyridine 4-oxide with a mixture of nitric and sulfuric acids yields this compound 4-oxide with a 63% yield. researchgate.net The N-oxide group directs the electrophilic nitration to the C-7 position. researchgate.netbhu.ac.in

The resulting this compound 4-oxide can undergo further reactions. For example, treatment with phosphorus oxychloride leads to a mixture of 5-chloro- and 7-chlorothieno[3,2-b]pyridines. researchgate.net Furthermore, nitration of this compound 4-oxide with an excess of the nitrating agent can introduce a second nitro group, resulting in the formation of 3,7-dinitrothieno[3,2-b]pyridine 4-oxide in 26% yield. researchgate.net Interestingly, the nitration of thieno[3,2-b]pyridine oxide can sometimes be accompanied by N-deoxygenation, yielding the 3,7-dinitro derivative. researchgate.netresearchgate.net

The reactivity of the N-oxide allows for nucleophilic substitution reactions. The oxygen atom can be attacked by an electrophile, followed by the addition of a nucleophile, which can lead to substitution at various positions on the ring. scripps.edu

Table 1: N-Oxidation and Subsequent Nitration Reactions
Starting MaterialReagentsProduct(s)Yield (%)Reference
Thieno[3,2-b]pyridinem-chloroperoxybenzoic acidThieno[3,2-b]pyridine 4-oxide83 researchgate.net
Thieno[3,2-b]pyridine 4-oxideNitric acid, Sulfuric acidThis compound 4-oxide63 researchgate.net
This compound 4-oxideNitric acid, Sulfuric acid (excess)3,7-Dinitrothieno[3,2-b]pyridine 4-oxide26 researchgate.net

Reductive Transformations of the Nitro Group

The nitro group of this compound and its derivatives is readily reduced to an amino group. This transformation is a key step in the synthesis of various functionalized thienopyridines. For example, the nitro group in 7-chloro-6-nitrothieno[3,2-b]pyridine can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon catalyst. Similarly, 3-nitrothieno[2,3-c]pyridine (B1618876) can be reduced to 3-aminothieno[2,3-c]pyridine.

In a multi-step synthesis, the reduction of a nitro group is a crucial step. For instance, in the synthesis of certain thienopyridone (B2394442) derivatives, a two-step nitro group reduction-photooxygenation sequence is employed. rsc.org

Table 2: Reduction of Nitrothienopyridines
Starting MaterialReducing AgentProductReference
7-Chloro-6-nitrothieno[3,2-b]pyridineH₂, Pd/C6-Amino-7-chlorothieno[3,2-b]pyridine
3-Nitrothieno[2,3-c]pyridineH₂, Pd catalyst3-Aminothieno[2,3-c]pyridine

Sigmatropic Rearrangements and Intramolecular Processes

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org While specific examples of sigmatropic rearrangements directly involving this compound are not extensively documented in the provided results, related intramolecular processes are known in thienopyrrole systems. For example, irradiation of fused 1λ4,2-thiazines can lead to isomeric fused pyrroles through a proposed mechanism involving nitrene formation, cyclization, and subsequent wikipedia.org sigmatropic and hydrogen shifts. researchgate.net

In a different context, the reaction of 6-chloro-5-nitrothieno[2,3-c]pyridazines with N'-(aryl)benzothiohydrazides proceeds through a one-pot synthesis that involves thiophene ring-opening and two consecutive intramolecular cyclizations, described as a formal [4+1] annulation. nih.gov

Functionalization of the Thiophene Moiety

The thiophene ring of the thieno[3,2-b]pyridine scaffold can be functionalized through various methods, including direct C-H activation. Palladium-catalyzed direct C-H arylation has been successfully applied to the C2 and C3 positions of the thiophene ring in thienopyridines. mdpi.com This method provides an efficient alternative to conventional functionalization strategies. mdpi.com

For instance, studies have shown that it is possible to achieve regioselective C-H activation at either the C-2 or C-3 position of the thiophene ring in thieno[3,2-b]pyridines. mdpi.com While the provided search results focus more on the functionalization of the pyridine ring of this compound, the principles of C-H activation on the thiophene ring of the parent thieno[3,2-b]pyridine system are well-established and represent a potential avenue for the derivatization of its nitro-substituted analogue.

Spectroscopic and Structural Elucidation of 7 Nitrothieno 3,2 B Pyridine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including thieno[3,2-b]pyridine (B153574) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the identity and purity of these compounds.

Proton NMR (¹H NMR) Characterization

Proton NMR spectra of thieno[3,2-b]pyridine and its derivatives exhibit characteristic chemical shifts and coupling constants that are invaluable for structural assignment. researchgate.net For the parent thieno[3,2-b]pyridine, the protons on the thiophene (B33073) and pyridine (B92270) rings resonate at distinct frequencies, allowing for unambiguous identification. researchgate.net

In substituted analogs, the chemical shifts of the ring protons are influenced by the electronic nature of the substituents. For instance, in a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the aromatic protons on the thieno[3,2-b]pyridine core typically appear in the range of δ 7.39–8.81 ppm. mdpi.com Specifically, for methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, the proton at position 6 (H-6) appears as a doublet of doublets at δ 7.43 ppm, while the protons at positions 7 and 5 (H-7 and H-5) are observed as a broad doublet at δ 8.27 ppm and a broad singlet at δ 8.81 ppm, respectively. mdpi.com

The following table summarizes the ¹H NMR data for selected thieno[3,2-b]pyridine derivatives:

CompoundH-5 (ppm)H-6 (ppm)H-7 (ppm)Other Protons (ppm)
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate mdpi.com8.74 (dd)7.56 (dd)8.61 (dd)3.75 (s, OMe), 7.43–7.48 (m, Ar-H)
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com8.80 (dd)7.39 (dd)8.23 (dd)3.85 (s, OMe), 3.89 (s, OMe), 7.05 (d, Ar-H), 7.50 (d, Ar-H)
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com8.81 (broad s)7.43 (dd)8.27 (broad d)3.85 (s, OMe), 7.49 (coalesced d, Ar-H)
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com7.39 (dd)8.242.44 (s, Me), 3.85 (s, OMe), 7.33 (d, Ar-H), 7.42 (d, Ar-H)

Data presented as: δ (multiplicity). This is an interactive data table. The data is sourced from reference mdpi.com.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thieno[3,2-b]pyridine ring system are sensitive to their local electronic environment. researchgate.net

For the parent thieno[3,2-b]pyridine, the carbon chemical shifts have been assigned, providing a baseline for analyzing substituted derivatives. researchgate.net In substituted analogs, such as 7-nitrothieno[3,2-c]pyridin-4(5H)-one, the carbon signals are shifted accordingly. For example, in this compound, the carbon atoms of the thieno[3,2-c]pyridine (B143518) core resonate at δ 156.9, 140.6, 135.9, 128.9, 126.9, 126.8, and 115.9 ppm. rsc.org

The table below shows the ¹³C NMR chemical shifts for a representative thieno[3,2-b]pyridine analog:

CompoundCarbon Chemical Shifts (ppm)
7-Imino-2-(m-tolyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione rsc.org159.9, 157.7, 153.4, 147.3, 142.5, 136.7, 134.2, 133.9, 131.2, 129.2, 125.7, 124.9, 123.3
3-Amino-5-bromo-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide tandfonline.com20.4, 27.0 (CH₃), 99.4, 121.3, 121.7, 124.1, 124.8, 128.8, 139.1, 144.7, 149.0, 157.3, 157.8 (aromatic carbons), 164.4 (C=O)
(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone tandfonline.com20.7, 27.2 (CH₃), 104.0, 121.3, 123.4, 129.1, 129.7, 136.3, 139.8, 146.1, 152.8, 159.8, 159.9 (aromatic carbons), 188.1 (C=O)

This is an interactive data table. The data is sourced from references rsc.orgtandfonline.com.

Correlation of Spectroscopic Data with Substituent Effects

The electronic effects of substituents on the ¹H and ¹³C NMR spectra of thieno[3,2-b]pyridines are consistent with those observed in other aromatic systems. researchgate.net Electron-withdrawing groups, such as the nitro group, generally cause a downfield shift (deshielding) of nearby protons and carbons, while electron-donating groups cause an upfield shift (shielding).

For example, the nitration of thieno[3,2-b]pyridine N-oxide to form the 7-nitro derivative leads to significant changes in the NMR spectrum, reflecting the strong electron-withdrawing nature of the nitro group. researchgate.net These substituent effects are not only useful for confirming the position of substitution but also for understanding the electronic distribution within the molecule. researchgate.net

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the context of 7-Nitrothieno[3,2-b]pyridine and its analogs, IR spectroscopy is particularly useful for confirming the presence of the nitro group.

The nitro group (NO₂) exhibits two characteristic strong absorption bands in the IR spectrum: one for the asymmetric stretching vibration, typically in the range of 1500-1560 cm⁻¹, and another for the symmetric stretching vibration, usually found between 1300-1370 cm⁻¹. For instance, in 7-nitrothieno[3,2-c]pyridin-4(5H)-one, the IR spectrum shows characteristic absorptions that confirm the presence of the nitro functionality. rsc.org

Other functional groups present in thieno[3,2-b]pyridine analogs also give rise to distinct IR absorption bands. For example, a cyano group (C≡N) will show a sharp absorption around 2210-2230 cm⁻¹. nih.gov Amine (N-H) and carbonyl (C=O) groups also have characteristic stretching frequencies that are readily identifiable in the IR spectrum. tandfonline.comnih.gov

The following table provides a summary of characteristic IR absorption bands for functional groups found in thieno[3,2-b]pyridine derivatives:

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Nitro (NO₂) asymmetric stretch~1520
Nitro (NO₂) symmetric stretch~1350
Cyano (C≡N)2209-2210 nih.gov
Carbonyl (C=O)1620-1731 arkat-usa.orgscispace.com
Amine (NH₂)3178-3495 tandfonline.com

This is an interactive data table. The data is sourced from references tandfonline.comnih.govarkat-usa.orgscispace.com.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

For thieno[3,2-b]pyridine derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation of these compounds often involves the loss of small, stable molecules or radicals. For example, in the mass spectrum of various thieno[2,3-b]pyridine (B153569) derivatives, characteristic fragmentation pathways have been identified that help in their structural confirmation. researchcommons.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. For instance, the HRMS of N-(4-methoxyphenyl)-N,2-dimethylpyrido[2',3':4,5]thieno[3,2-d]pyrimidin-4-amine showed a [M+H]⁺ ion at m/z 337.1133, which corresponds to the calculated value of 337.1123 for the molecular formula C₁₈H₁₇N₄OS. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For several thieno[2,3-b]pyridine derivatives, single-crystal X-ray diffraction analysis has been employed to confirm their molecular structures. nih.govacs.org These studies have revealed that the thienopyridine ring system is generally planar. mdpi.com For example, the crystal structure of a 2-N-(un)substituted carbamoylmethylsulfanylpyridine-3-carbonitrile derivative showed that the plane of the thiophene ring is rotated relative to the pyridine ring. acs.org

The solid-state packing of these molecules is often influenced by intermolecular interactions, such as hydrogen bonding and π-stacking, which can affect their physical properties, including solubility. mdpi.com

Computational and Theoretical Investigations of 7 Nitrothieno 3,2 B Pyridine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 7-Nitrothieno[3,2-b]pyridine. By identifying transition states and calculating their corresponding energy barriers, researchers can predict the most likely reaction pathways. For instance, in electrophilic aromatic substitution reactions, DFT can be used to determine the activation energies for substitution at different positions on the thieno[3,2-b]pyridine (B153574) core, thus predicting the regioselectivity of the reaction.

Transition State Geometries: The geometries of transition states provide insights into the structural changes that occur during a reaction.

Activation Energies: The calculated energy barriers help in understanding the kinetics of a reaction. Lower activation energies indicate faster reaction rates.

A hypothetical reaction coordinate diagram for the nitration of thieno[3,2-b]pyridine could be constructed using DFT data, illustrating the energy changes as the reactants proceed to products through a transition state.

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in determining its reactivity.

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons. Regions with a high HOMO density are susceptible to electrophilic attack.

LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.

The presence of the electron-withdrawing nitro group at the 7-position significantly influences the electronic distribution in the thieno[3,2-b]pyridine system. DFT calculations can precisely quantify this effect on the HOMO-LUMO energy gap and the electron density at various atomic sites.

Table 1: Calculated Electronic Properties of Thieno[3,2-b]pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thieno[3,2-b]pyridine-6.5-1.25.3
This compound-7.2-2.54.7

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trend upon nitration.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound. While the fused ring system is largely planar, the orientation of the nitro group relative to the pyridine (B92270) ring can be a subject of conformational analysis. DFT calculations can determine the most stable conformation by optimizing the geometry and calculating the corresponding energies. The planarity of the molecule can have implications for its crystal packing and intermolecular interactions.

Prediction of Reactivity and Regioselectivity through Computational Methods.mit.edu

Computational methods are highly effective in predicting the reactivity and regioselectivity of chemical reactions. mit.edu For this compound, these methods can forecast the most probable sites for electrophilic and nucleophilic attack.

Fukui Functions: These are used to predict the local reactivity of different atomic sites in a molecule. The Fukui function for electrophilic attack (f-) indicates the propensity of a site to be attacked by an electrophile, while the Fukui function for nucleophilic attack (f+) indicates its susceptibility to a nucleophile.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential are indicative of sites prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

For this compound, the electron-withdrawing nitro group is expected to deactivate the pyridine ring towards electrophilic substitution and activate it towards nucleophilic substitution. Computational models can quantify these effects and predict the most likely outcomes of various reactions. mit.edu

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and reactivity descriptors, computational studies can establish structure-reactivity relationships. For example, by introducing different substituents at various positions on the thieno[3,2-b]pyridine core, one can computationally screen for derivatives with enhanced or tailored reactivity for specific applications. This approach is invaluable in the rational design of new molecules with desired chemical properties.

Advanced Research Applications of 7 Nitrothieno 3,2 B Pyridine Scaffold

Material Science Applications (e.g., Organic Optical Materials)

The field of organic optical materials is continually seeking novel molecules with tailored electronic and photophysical properties. While direct studies on the optical characteristics of 7-Nitrothieno[3,2-b]pyridine are not extensively documented, the broader class of nitroaromatic and pyridine-based compounds has been investigated for such applications. Theoretical studies on pyridine (B92270) derivatives, for instance, have been conducted to understand their nonlinear optical (NLO) behavior. The presence of both an electron-donating thieno- moiety and an electron-withdrawing nitro group in this compound suggests the potential for intramolecular charge transfer, a key characteristic for NLO materials.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the hyperpolarizability of organic molecules, which is a measure of their NLO response. Such computational studies on related nitroaromatic compounds have provided insights into structure-property relationships that govern their optical behavior. The investigation into the synthesis and photochemical properties of other nitrothienyl derivatives also points to the potential for this class of compounds in materials science. Further research, both experimental and computational, is necessary to fully elucidate the optical properties of this compound and its potential for applications in organic optical materials.

Precursors in Complex Chemical Synthesis

The thieno[3,2-b]pyridine (B153574) scaffold serves as a versatile building block in the synthesis of more complex, fused heterocyclic systems. The functionalization of this core structure allows for the construction of diverse molecular architectures. The 7-nitro group in this compound is a key functional handle that can be subjected to various chemical transformations. For instance, the reduction of the nitro group to an amine is a common synthetic step, which would yield 7-aminothieno[3,2-b]pyridine. This amino derivative can then be further modified, for example, through diazotization followed by substitution reactions to introduce a range of other functional groups.

The reactivity of the pyridine ring in the thieno[3,2-b]pyridine system can be exploited to build more elaborate structures. For example, cascade reactions have been utilized in the synthesis of fused nitrogen-containing heterocycles. While specific examples starting from this compound are not prevalent in the literature, the general principles of heterocyclic synthesis can be applied. The presence of the nitro group can influence the regioselectivity of subsequent reactions on the pyridine ring. The synthesis of various substituted thieno[3,2-b]pyridines, including those with different functional groups on the pyridine ring, has been reported, highlighting the synthetic utility of this scaffold.

Below is a table summarizing some of the derivatives of the thieno[3,2-b]pyridine scaffold that have been synthesized, showcasing the versatility of this core structure.

Compound NameCAS NumberMolecular Formula
This compound104273-31-6C7H4N2O2S
7-Chlorothieno[3,2-b]pyridine69627-03-8C7H4ClNS
7-Methylthieno[3,2-b]pyridine13362-83-9C8H7NS
7-Hydroxythieno[3,2-b]pyridine107818-20-2C7H5NOS
Thieno[3,2-b]pyridin-7-amine104273-32-7C7H6N2S

This table presents a selection of thieno[3,2-b]pyridine derivatives to illustrate the chemical diversity achievable from this scaffold.

Role as Energetic Compounds

Nitroaromatic compounds are a well-established class of energetic materials due to the presence of the nitro group, which acts as an internal oxidant. While there is a lack of specific experimental data on the energetic properties of this compound, computational studies on other nitroaromatic and nitramine explosives provide a framework for evaluating its potential in this area. Key parameters that determine the performance of an energetic material include its density, heat of formation, detonation velocity, and sensitivity to stimuli such as impact and friction.

The following table outlines some key parameters that are typically evaluated for energetic compounds, which would be relevant for a comprehensive assessment of this compound.

PropertyDescriptionRelevance to Energetic Materials
DensityMass per unit volume.Higher density generally correlates with higher detonation velocity and pressure.
Heat of FormationThe change in enthalpy during the formation of 1 mole of the substance from its constituent elements.A key parameter for calculating the energy release upon detonation.
Detonation VelocityThe speed at which the detonation wave propagates through the explosive.A primary measure of the explosive's power.
Impact SensitivityThe susceptibility of the material to detonation upon impact.A critical safety parameter.
Thermal StabilityThe ability of the compound to withstand high temperatures without decomposing.Important for safe handling, storage, and processing.

This table provides a general overview of the properties used to characterize energetic materials and is not specific to this compound.

Further experimental and computational studies are required to determine the specific energetic properties of this compound and to assess its potential as a novel energetic compound.

Future Directions and Emerging Research Avenues for 7 Nitrothieno 3,2 B Pyridine

Development of Novel Synthetic Routes

The pursuit of more efficient, sustainable, and diverse synthetic routes to 7-Nitrothieno[3,2-b]pyridine and its derivatives is a paramount objective for future research. Traditional synthetic methods often rely on harsh conditions and multi-step procedures, limiting the accessibility and structural diversity of these compounds. The exploration of modern synthetic methodologies offers promising avenues to overcome these limitations.

One of the most promising areas is the application of C-H activation strategies. Direct functionalization of the thieno[3,2-b]pyridine (B153574) core would bypass the need for pre-functionalized starting materials, significantly streamlining the synthetic process. Research into transition-metal catalyzed C-H activation at various positions on the bicyclic ring system could lead to the development of highly efficient and regioselective methods for introducing a wide range of functional groups.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the development of multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and increasing efficiency. The use of microwave-assisted synthesis can also dramatically reduce reaction times and improve yields. Exploring biocatalytic and flow chemistry approaches could lead to more sustainable and scalable production methods. For instance, enzymatic resolutions could provide access to enantiomerically pure derivatives, while flow chemistry offers enhanced safety and control, particularly for nitration reactions.

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H Activation Atom economy, step efficiency, access to novel derivativesRegioselective functionalization of both thiophene (B33073) and pyridine (B92270) rings
Multicomponent Reactions Convergence, diversity-oriented synthesis, reduced wasteDesign of novel MCRs to construct the thieno[3,2-b]pyridine core
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction controlOptimization of microwave parameters for key synthetic steps
Biocatalysis High selectivity, mild reaction conditions, green credentialsIdentification of enzymes for asymmetric synthesis and functional group transformations
Flow Chemistry Enhanced safety, scalability, precise reaction controlDevelopment of continuous flow processes for nitration and other key reactions

Exploration of Untapped Reactivity Profiles

The reactivity of the this compound scaffold is a fertile ground for future investigation. The interplay between the electron-rich thiophene ring and the electron-deficient nitro-substituted pyridine ring is expected to give rise to a unique and complex reactivity profile that is yet to be fully explored.

Future research should focus on a systematic investigation of both electrophilic and nucleophilic substitution reactions . The directing effects of the nitro group and the fused thiophene ring on the regioselectivity of these reactions need to be thoroughly mapped. For instance, while the pyridine ring is generally deactivated towards electrophilic attack, the influence of the fused thiophene may alter this reactivity. Conversely, the nitro group will activate the pyridine ring towards nucleophilic aromatic substitution, opening up possibilities for the introduction of a variety of nucleophiles.

Beyond classical substitution reactions, the exploration of photocatalysis and cycloaddition reactions involving this compound could unveil novel transformations. The nitro group can act as an electron acceptor in photoredox catalysis, potentially enabling new C-C and C-heteroatom bond-forming reactions. The diene-like character of the thiophene ring and the dienophilic nature of the nitro-activated pyridine ring suggest that various cycloaddition pathways could be accessible, leading to the synthesis of complex polycyclic structures. Additionally, the application of modern metal-catalyzed cross-coupling reactions will undoubtedly continue to be a powerful tool for the functionalization of this scaffold.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced spectroscopic techniques. While standard techniques like 1D NMR and mass spectrometry are routine, a deeper level of characterization is required to elucidate subtle structural features and dynamic processes.

Future research should increasingly employ two-dimensional (2D) NMR spectroscopy , including COSY, HSQC, and HMBC experiments, to unambiguously assign all proton and carbon signals, which is crucial for the structural verification of new derivatives. For solid-state analysis, solid-state NMR (ssNMR) spectroscopy will be invaluable, particularly for characterizing crystalline polymorphs and for studying intermolecular interactions in materials. Given the presence of a nitro group, ssNMR techniques that probe the local environment of the nitrogen atom could provide unique insights.

To investigate the excited-state dynamics and reaction mechanisms, time-resolved spectroscopic techniques such as femtosecond transient absorption spectroscopy will be essential. These methods can track the evolution of transient species on ultrafast timescales, providing critical information for understanding photochemical and photophysical processes. The use of in-situ spectroscopic monitoring , such as ReactIR or Raman spectroscopy, during reactions will also be crucial for optimizing reaction conditions and understanding reaction kinetics and mechanisms in real-time.

Deeper Computational Mechanistic Insights

Computational chemistry is poised to play an increasingly integral role in guiding the future research of this compound. Theoretical calculations can provide a deeper understanding of the molecule's electronic structure, reactivity, and spectroscopic properties, as well as predict the outcomes of unexplored reactions.

Density Functional Theory (DFT) calculations will be instrumental in elucidating the mechanisms of known and novel reactions. By mapping potential energy surfaces, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of reaction pathways and regioselectivity. These insights will be invaluable for the rational design of new synthetic routes and for explaining unexpected reactivity.

Computational methods can also be used to predict a wide range of molecular properties. For example, calculating NMR chemical shifts can aid in the interpretation of experimental spectra, while time-dependent DFT (TD-DFT) can be used to predict electronic absorption and emission spectra, providing insights into the photophysical properties of these compounds. Furthermore, molecular modeling and docking studies can be employed to predict the binding of this compound derivatives to biological targets, thereby guiding the design of new therapeutic agents.

Integration into New Material Science Paradigms

The unique electronic and photophysical properties of the this compound scaffold make it a promising candidate for integration into advanced materials. The combination of an electron-donating thiophene ring and an electron-accepting nitro-pyridine moiety creates a donor-π-acceptor (D-π-A) system, which is a common design motif for organic electronic materials.

Future research should explore the potential of this compound derivatives in the development of organic electronics . This includes their application as components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). By systematically modifying the substituents on the thienopyridine core, it should be possible to tune the HOMO/LUMO energy levels and other electronic properties to optimize performance in these devices.

The development of polymeric materials incorporating the this compound unit is another exciting avenue. These polymers could exhibit interesting optical and electronic properties, with potential applications as sensors, conductive materials, or in nonlinear optics. Furthermore, the ability of the heterocyclic system to coordinate with metal ions suggests the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties. The exploration of these material science applications will undoubtedly open up new and exciting opportunities for this versatile heterocyclic compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.